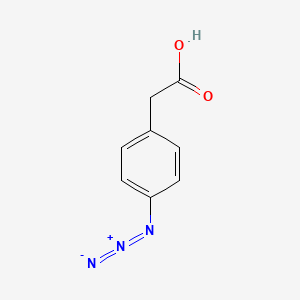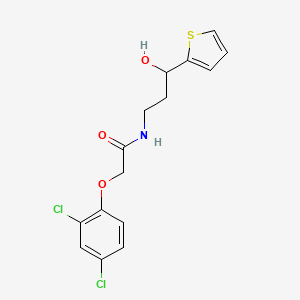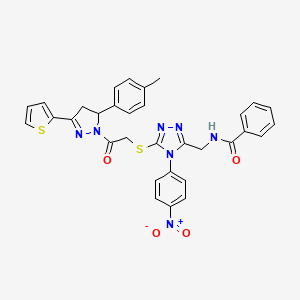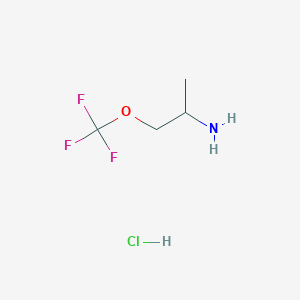
2-(4-Azidophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Azidophenyl)acetic acid” is a chemical compound with the molecular formula C8H7N3O2 . It has an average mass of 177.160 Da and a monoisotopic mass of 177.053833 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The compound has a polar surface area of 50 Ų .Physical And Chemical Properties Analysis
“this compound” has several notable physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It also has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Evaluation in Therapeutic Applications
Synthesis and Biological Activity : The compound 2-(4-Azidophenyl)acetic acid and its derivatives have been synthesized and evaluated for various biological activities. For instance, 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of this compound, was synthesized and evaluated for its effectiveness in treating inflammatory bowel diseases like ulcerative colitis. This study suggested that 4-aminophenylbenzoxazol-2-yl-5-acetic acid may represent a new lead for the treatment of such conditions (Jilani et al., 2013).
Molecular Imprinting and Environmental Analysis
Molecular Imprinted Polymer Nanoparticles : The compound and its derivatives have been used in the synthesis of molecular imprinted polymer (MIP) nanoparticles for the selective sample preparation and trace determination of related compounds in complex matrices, such as biological and environmental samples. This demonstrates the compound's potential in enhancing the sensitivity and selectivity of analytical methods for environmental monitoring and health safety (Omidi et al., 2014).
Photoaffinity Labeling and Molecular Target Identification
Azido Analogues for Photoaffinity Labeling : Azido derivatives of this compound have been synthesized for use in photoaffinity labeling of proteins, serving as a technique to identify molecular targets of bioactive compounds. This indicates the role of the compound in drug discovery and development, particularly in understanding the mode of action of therapeutic agents (Palmer et al., 2007).
Drug Synthesis and Antibacterial Activity
Synthesis of Derivatives with Potential Antibacterial Activity : Derivatives of this compound have been synthesized and evaluated for their potential as antibacterial agents. This highlights the compound's significance in the synthesis of new drugs with potential applications in combating microbial infections (Sharma et al., 2009).
Future Directions
Mechanism of Action
Target of Action
It is known that azides can react with alkynes in a click chemistry reaction to form stable triazole rings, which can be used for various purposes, including the creation of complex molecular structures and bioconjugation .
Mode of Action
The azide group in the compound is known to be highly reactive and can participate in click chemistry reactions with alkynes . This reaction is often used in biological systems for labeling and tracking purposes .
Biochemical Pathways
The compound’s azide group can react with alkynes to form triazole rings, which can affect various biochemical pathways depending on the specific context .
Pharmacokinetics
The compound’s azide group is known to be highly reactive, which could potentially influence its pharmacokinetic properties .
Result of Action
The compound’s azide group can react with alkynes to form triazole rings, which can have various effects depending on the specific context .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species could potentially influence the reactivity of the compound’s azide group .
This reaction can be used for various purposes, including the creation of complex molecular structures and bioconjugation .
properties
IUPAC Name |
2-(4-azidophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKGBHZEZFKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)

![methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate](/img/structure/B2471695.png)



![6-Methyl-4-(4-methylpyrazol-1-yl)-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride](/img/structure/B2471700.png)

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2471702.png)